Regioisomeric Differentiation: C7- vs. C5-Pyridinylamino Substitution Defines Distinct ChEBI Scaffold Classes with Zero Structural Overlap
The European Bioinformatics Institute (ChEBI) database assigns the C5-substituted analogs 5-[(2-pyridinylamino)methyl]-8-quinolinol (CHEBI:93397) and 5-[(3-pyridinylamino)methyl]-8-quinolinol a Tanimoto similarity score of 1.0 relative to each other, yet both are structurally distinct from the C7-substituted target compound, which carries the pyridinylamino-methyl bridge at the 7-position of the quinoline ring rather than the 5-position [1]. This positional isomerism results in a fundamentally different spatial orientation of the metal-chelating 8-OH group relative to the hydrogen-bond donor/acceptor pyridinylamino motif, altering both intramolecular hydrogen-bond networks and target-binding geometry [1].
| Evidence Dimension | Regiochemistry of the pyridinylamino-methyl substituent on the 8-quinolinol core |
|---|---|
| Target Compound Data | C7-substituted: 2-methyl-7-[3-pyridinyl(2-pyridinylamino)methyl]-8-quinolinol (C21H18N4O, MW 342.4) |
| Comparator Or Baseline | C5-substituted: 5-[(2-pyridinylamino)methyl]-8-quinolinol (CHEBI:93397, C15H13N3O, MW 251.3) and 5-[(3-pyridinylamino)methyl]-8-quinolinol (C15H13N3O, MW 251.3) |
| Quantified Difference | Substitution position difference (C7 vs. C5); molecular weight difference of ~91 Da; presence vs. absence of 2-methyl and second pyridine ring |
| Conditions | ChEBI ontology classification and Tanimoto similarity analysis [1] |
Why This Matters
For procurement decisions in focused library design, C7- and C5-regioisomers cannot be used interchangeably because they occupy non-overlapping regions of chemical space and are expected to exhibit divergent target-selectivity profiles.
- [1] ChEBI. 5-[(2-Pyridinylamino)methyl]-8-quinolinol (CHEBI:93397). Tanimoto Score: 1.0 to 5-[(3-pyridinylamino)methyl]-8-quinolinol. European Bioinformatics Institute. https://www.ebi.ac.uk/chebi/searchId.do?chebiId=CHEBI:93397 (accessed 30 Apr 2026). View Source
